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  • Product: 4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid
  • CAS: 1384429-01-9

Core Science & Biosynthesis

Foundational

4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid chemical properties

An In-depth Technical Guide to 4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid: Properties, Synthesis, and Therapeutic Potential Introduction The thiophene ring is a privileged scaffold in medicinal chemistry, prized fo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid: Properties, Synthesis, and Therapeutic Potential

Introduction

The thiophene ring is a privileged scaffold in medicinal chemistry, prized for its unique electronic properties and its ability to act as a bioisostere for the benzene ring.[1] Derivatives of thiophene-2-carboxylic acid, in particular, are versatile building blocks for a wide array of therapeutic agents and advanced materials.[2][3] They are integral to the development of pharmaceuticals such as anti-inflammatory drugs and conductive polymers.[2][4]

This guide focuses on a specific, novel derivative: 4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid . As this compound is not extensively documented in current literature, this whitepaper serves as a predictive guide for researchers and drug development professionals. By leveraging established principles of organic chemistry and drawing parallels with structurally related molecules, we will provide a comprehensive overview of its predicted chemical properties, a robust synthetic strategy, and its potential applications in drug discovery. This document is designed to be a foundational resource, enabling scientists to synthesize, characterize, and explore the therapeutic utility of this promising molecule.

Part 1: Predicted Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a molecule is the first step in its development. While experimental data for the title compound is unavailable, we can predict its key characteristics based on its functional groups: a carboxylic acid, an aromatic sulfonamide, and a methoxy group on a thiophene core.

Calculated Physicochemical Properties

A summary of the predicted physicochemical properties for 4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid is presented below. These values are crucial for predicting its behavior in biological systems and for planning experimental work.

PropertyPredicted ValueRationale / Significance
Molecular Formula C₆H₇NO₅S₂Defines the elemental composition.
Molecular Weight 237.25 g/mol Essential for all stoichiometric calculations.
Topological Polar Surface Area (TPSA) 127.8 ŲSuggests the molecule may have moderate to low cell permeability without active transport.
Hydrogen Bond Donors 3 (COOH, NH₂)Indicates potential for strong intermolecular interactions, influencing solubility and receptor binding.
Hydrogen Bond Acceptors 6 (O=C, OH, OCH₃, SO₂)Contributes to solubility in polar solvents and provides multiple points for receptor interaction.
Predicted LogP (cLogP) ~0.5 - 1.0A low LogP value suggests a preference for hydrophilic environments, consistent with the multiple polar groups.
Acidity and Solubility (pKa)

The molecule possesses two acidic protons: one on the carboxylic acid and two on the sulfonamide.

  • Carboxylic Acid pKa: The pKa of the parent thiophene-2-carboxylic acid is approximately 3.49.[3] The electron-donating resonance effect of the 4-methoxy group would be expected to slightly increase this pKa (making it less acidic). Conversely, the powerful electron-withdrawing effect of the 5-sulfamoyl group will significantly decrease the pKa, making the carboxylic acid more acidic than the parent compound. A predicted pKa in the range of 2.8 - 3.2 is a reasonable estimate.

  • Sulfonamide pKa: Primary sulfonamides typically have a pKa in the range of 9-10. This acidity is crucial for the biological activity of many sulfonamide drugs, as the anionic form is often the active species for binding to metalloenzymes like carbonic anhydrase.

  • Solubility: The presence of both a carboxylic acid and a sulfonamide group suggests good solubility in aqueous basic solutions (e.g., sodium bicarbonate, sodium hydroxide) where it will form salts. Solubility in organic solvents like ethers and chlorinated hydrocarbons is likely to be moderate to low but can be enhanced by esterification of the carboxylic acid.[2]

Predicted Spectroscopic Signature

The anticipated NMR spectral data provides a roadmap for structural confirmation upon synthesis.

¹H NMR Spectroscopy:

  • Thiophene Proton (H-3): A single peak, a singlet, is expected for the only proton on the thiophene ring. Its chemical shift would likely appear in the range of δ 7.0 - 7.5 ppm . This is downfield from unsubstituted thiophene due to the deshielding effects of the adjacent carboxylic acid and the electronic influence of the other substituents.[5][6]

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to 3H, expected around δ 3.9 - 4.1 ppm .

  • Sulfonamide Protons (-SO₂NH₂): A broad singlet integrating to 2H, likely appearing between δ 7.0 - 8.0 ppm . This peak will be exchangeable with D₂O.

  • Carboxylic Acid Proton (-COOH): A very broad singlet, typically far downfield (δ > 12 ppm ), and also exchangeable with D₂O.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon (C=O): The least shielded carbon, expected in the δ 162 - 168 ppm region.[7]

  • Thiophene Ring Carbons:

    • C2 (C-COOH): ~δ 140 - 145 ppm

    • C3 (C-H): ~δ 115 - 120 ppm

    • C4 (C-OCH₃): ~δ 155 - 160 ppm (significantly downfield due to the oxygen)

    • C5 (C-SO₂NH₂): ~δ 145 - 150 ppm

  • Methoxy Carbon (-OCH₃): A distinct peak around δ 58 - 62 ppm .

Part 2: Proposed Synthesis and Experimental Protocol

A logical and efficient synthetic route is paramount for accessing this novel compound for further study. We propose a two-step sequence starting from the commercially available 4-Methoxythiophene-2-carboxylic acid.

Synthetic Workflow Diagram

Synthesis_Workflow Start 4-Methoxythiophene-2-carboxylic acid (Starting Material) Intermediate 4-Methoxy-2-carboxythiophene-5-sulfonyl chloride (Intermediate) Reagent1 Chlorosulfonic Acid (ClSO₃H) DCM, 0°C to RT Start->Reagent1 Product 4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid (Final Product) Reagent2 Aqueous Ammonia (NH₄OH) THF, 0°C to RT Intermediate->Reagent2 Reagent1->Intermediate Step 1: Chlorosulfonation Reagent2->Product Step 2: Ammunolysis

Caption: Proposed two-step synthesis of the title compound.

Step 1: Electrophilic Chlorosulfonation

Causality: The thiophene ring, activated by the electron-donating 4-methoxy group, is susceptible to electrophilic aromatic substitution. Chlorosulfonic acid is a potent electrophile that will install a sulfonyl chloride group. The C5 position is the most electronically favorable and sterically accessible site for this substitution, directed by both the C2-carboxyl and C4-methoxy groups.

Detailed Protocol:

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxythiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add chlorosulfonic acid (2.5 - 3.0 eq) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 5°C. Self-Validation: Careful control of temperature is critical to prevent side reactions and degradation.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The intermediate, 4-methoxy-2-carboxythiophene-5-sulfonyl chloride, will precipitate or can be extracted.

  • Extraction: Extract the aqueous mixture with DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude sulfonyl chloride is often used directly in the next step without extensive purification due to its reactivity.

Step 2: Ammunolysis of the Sulfonyl Chloride

Causality: The highly electrophilic sulfonyl chloride intermediate readily reacts with nucleophiles. Aqueous ammonia provides the nucleophilic amine to displace the chloride, forming the stable sulfonamide functional group.

Detailed Protocol:

  • Setup: Dissolve the crude 4-methoxy-2-carboxythiophene-5-sulfonyl chloride (1.0 eq) from the previous step in a suitable solvent like tetrahydrofuran (THF) or acetone.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: Add concentrated aqueous ammonia (excess, ~10 eq) dropwise. An immediate reaction is often observed.

  • Reaction: Stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC/LC-MS).

  • Work-up: Acidify the reaction mixture with cold, dilute HCl (e.g., 1M HCl) to a pH of ~2. This will protonate the carboxylic acid, causing the final product to precipitate.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetonitrile) to yield pure 4-methoxy-5-sulfamoylthiophene-2-carboxylic acid.

Part 3: Reactivity and Derivatization for SAR Studies

The title compound contains three distinct functional groups that can be selectively modified to generate a chemical library for Structure-Activity Relationship (SAR) studies. This is a cornerstone of the iterative drug design process.

Derivatization Workflow

Derivatization_Workflow cluster_COOH Carboxylic Acid Modification cluster_SO2NH2 Sulfonamide Modification Core 4-Methoxy-5-sulfamoyl- thiophene-2-carboxylic acid Ester Ester Library (R-OH, H⁺) Core->Ester Esterification Amide Amide Library (R₂NH, Coupling Agents) Core->Amide Amidation N_Alkyl N-Alkyl/Aryl Sulfonamides (R-X, Base) Core->N_Alkyl N-Substitution

Caption: Key derivatization pathways for SAR exploration.

  • Carboxylic Acid Modifications: This is the most versatile handle for derivatization.

    • Amide Formation: Activation of the carboxylic acid (e.g., with thionyl chloride to form the acid chloride, or using coupling agents like DCC/EDC) followed by reaction with a diverse panel of primary or secondary amines yields an amide library. This is a common strategy to explore interactions with protein backbones.

    • Ester Formation: Standard Fischer esterification with various alcohols under acidic catalysis can modulate lipophilicity and pharmacokinetic properties.

  • Sulfonamide Modifications:

    • N-Alkylation/Arylation: The sulfonamide nitrogen can be deprotonated with a suitable base and reacted with alkyl or aryl halides. This allows for probing pockets near the sulfonamide binding site.

  • Thiophene Ring C-H Functionalization:

    • The remaining C-H bond at the 3-position can be functionalized, though it is sterically hindered. Treatment with a strong base like LDA can lead to deprotonation, creating a nucleophilic dianion that can react with various electrophiles.[4] This advanced strategy allows for complete exploration of the scaffold's chemical space.

Part 4: Potential Biological Significance and Applications

The chemical architecture of 4-methoxy-5-sulfamoylthiophene-2-carboxylic acid combines two powerful pharmacophores: the thiophene carboxylic acid and the aromatic sulfonamide. This hybrid structure suggests a high potential for biological activity.

  • Enzyme Inhibition: Aromatic sulfonamides are classic inhibitors of zinc-containing metalloenzymes, most notably carbonic anhydrases (CAs) , which are targets for diuretics and anti-glaucoma agents.[8] The thiophene-sulfonamide scaffold has also been identified as a potent inhibitor of kinases like JNK and CDK5 , which are implicated in neurodegenerative diseases and cancer.[9][10] The carboxylic acid group can serve as an additional binding anchor, potentially increasing potency and selectivity.

  • Antimicrobial Activity: Thiophene derivatives and sulfonamides are both well-established classes of antimicrobial agents.[11][12] The title compound could act as a novel antibacterial agent, potentially by inhibiting folate synthesis, a mechanism common to sulfa drugs.

  • Anti-inflammatory and Anticancer Potential: Many thiophene derivatives exhibit anti-inflammatory and anticancer properties.[12][13] The structural similarity of the thiophene carboxylic acid moiety to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential activity against targets like cyclooxygenase (COX) enzymes.

The logical first step for a researcher who has successfully synthesized this compound would be to screen it against a panel of kinases, carbonic anhydrases, and a diverse set of bacterial strains to identify its primary biological activity.

Conclusion

While 4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid remains a novel chemical entity, a thorough analysis of its structure provides a clear and actionable path for its synthesis and investigation. This guide has detailed its predicted physicochemical profile, a robust and logical synthetic protocol, and highlighted its significant potential as a scaffold for drug discovery. The convergence of the thiophene carboxylic acid and aromatic sulfonamide motifs makes it a compelling candidate for screening against a range of therapeutic targets, particularly enzymes like kinases and carbonic anhydrases. It is our hope that this technical guide will serve as a catalyst for the exploration of this and related structures, ultimately contributing to the development of new and effective therapeutic agents.

References

  • ACS Green Chemistry. (n.d.). Synthesis of antibacterial thiophene containing n-substituted p-toluene sulfonamide scaffolds.
  • Journal of Medicinal Chemistry. (2004, November 26). Design, Synthesis, and Biological Activity of Novel, Potent, and Selective (Benzoylaminomethyl)thiophene Sulfonamide Inhibitors of c-Jun-N-Terminal Kinase.
  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid.
  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.
  • ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide....
  • ResearchGate. (n.d.). (A). Schematic synthesis of thiophene sulfonamides by Krasavin et al....
  • AIP Publishing. (n.d.). Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives.
  • PubMed. (2013, May 15). Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties.
  • Journal of the Chemical Society, Perkin Transactions 2. (1988). An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 3-substituted thiophene-2-carboxylic and 2-substituted benzoic acids by linear free energy relationships.
  • ChemicalBook. (n.d.). Thiophene(110-02-1) 1H NMR spectrum.
  • PubMed. (2012, September 15). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors.
  • The Journal of Organic Chemistry. (n.d.). Dianions of methylated thiophene-2-carboxylic acids: their formation and reactivity.
  • ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3.
  • MDPI. (2022, February 17). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors.
  • Abraham, R. J., & Siverns, T. M. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics.
  • Satonaka, H. (1983, August 1). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar.
  • Chem-Impex. (n.d.). 2-Thiophenecarboxylic acid.
  • RSC Publishing. (2019, August 12). Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate.
  • Journal of Advanced Scientific Research. (n.d.). Biological Diversity of Thiophene: A Review.
  • Organic Process Research & Development. (2007, September 4). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
  • SpectraBase. (n.d.). Thiophene-3-aldehyde - Optional[13C NMR] - Chemical Shifts.
  • ChemicalBook. (n.d.). Thiophene(110-02-1) 13C NMR spectrum.
  • ResearchGate. (n.d.). pKa Values for Thiophenols 1-7.
  • ChemicalBook. (n.d.). 2-Thiophenecarboxylic acid CAS#: 527-72-0.
  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 4-Methoxy-5-sulfamoylthiophene-2-carboxylic Acid: A Technical Guide

Executive Summary This technical guide provides a comprehensive analysis of 4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid (CAS: 1384429-01-9), a critical thiophene-based intermediate. While its primary identification...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid (CAS: 1384429-01-9), a critical thiophene-based intermediate. While its primary identification metric is its molecular weight of 237.25 g/mol , its value in drug development lies in its structural role as a precursor to bicyclic sulfonamide carbonic anhydrase inhibitors (CAIs), such as Brinzolamide.

This document moves beyond basic stoichiometry to address the compound's solubility profile, synthetic genesis, and the specific high-performance liquid chromatography (HPLC) protocols required for its validation in a GMP environment.

Physicochemical Specifications

For researchers calculating stoichiometry for coupling reactions or analyzing Mass Spectrometry (MS) data, precise mass values are non-negotiable.

Core Molecular Data
ParameterValueTechnical Note
Molecular Weight (Average) 237.25 g/mol Used for stoichiometric calculations in synthesis.
Monoisotopic Mass 236.9742 Da Required for High-Resolution Mass Spectrometry (HRMS) identification.
Molecular Formula C₆H₆NO₅S₂ Correction: C₆H₇NO₅S₂ (7 Protons: 3 in methyl, 1 aromatic, 2 amide, 1 acid).
CAS Number 1384429-01-9 Primary identifier for sourcing.
Physical State Off-white to pale yellow solidColor variation often indicates oxidation of the sulfur moiety.
Structural Analysis & pKa Implications

The molecule is amphoteric but predominantly acidic due to two functional groups:

  • Carboxylic Acid (C-2 position): pKa ≈ 3.5.

  • Sulfonamide (C-5 position): pKa ≈ 10.0 (The -NH₂ proton is weakly acidic due to the electron-withdrawing sulfonyl group).

Application Insight: In neutral pH buffers (pH 7.0), the carboxylic acid will be deprotonated (anionic), while the sulfonamide remains neutral. This zwitterionic potential dictates that acidic mobile phases (pH < 3.0) must be used during HPLC to suppress ionization and ensure sharp peak shapes.

Synthetic Relevance & Pathway[1][2]

This compound does not exist in isolation; it is a functionalized scaffold designed for further elaboration. The presence of the sulfamoyl group at position 5 and the methoxy group at position 4 is characteristic of the "left-hand" side of second-generation CAIs.

Synthesis Workflow

The synthesis typically proceeds via electrophilic aromatic substitution on the electron-rich thiophene ring.

SynthesisPathway SM 3-Methoxythiophene Int1 4-Methoxythiophene- 2-carboxylic acid SM->Int1 1. Lithiation (LDA) 2. CO2 Quench Int2 5-Chlorosulfonyl Intermediate Int1->Int2 Chlorosulfonic Acid (ClSO3H), 0°C Product 4-Methoxy-5-sulfamoyl thiophene-2-carboxylic acid (MW: 237.25) Int2->Product Ammonolysis (NH4OH or NH3/MeOH) Drug Brinzolamide/CAI Analogs Product->Drug Cyclization & Side Chain Attachment

Figure 1: Synthetic genesis of the target compound.[1][2][3][4] The chlorosulfonation step is regioselective for position 5 due to the directing effects of the methoxy group.

Analytical Methodologies

Validating the molecular weight and purity of CAS 1384429-01-9 requires specific protocols to avoid artifacts such as decarboxylation or sulfonamide hydrolysis.

High-Resolution Mass Spectrometry (HRMS) Protocol

Objective: Confirm Monoisotopic Mass (236.9742 Da).

  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-).

    • Reasoning: Both the carboxylic acid and sulfonamide protons are easily abstracted. Positive mode (ESI+) often yields poor sensitivity for this specific acidic thiophene.

  • Expected Ion:

    
     at m/z 235.966 .
    
  • Fragment Ions: Look for loss of CO₂ (M-44) characteristic of carboxylic acids.

HPLC Purity Protocol

Objective: Quantify purity >98% for GMP release.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 5% B to 95% B over 15 minutes
Detection UV at 254 nm (Thiophene absorption max)

Critical Control Point: Do not use phosphate buffers if downstream MS analysis is required. Use Formic Acid or TFA to maintain the protonated state of the carboxylic acid, preventing peak tailing.

Analytical Decision Tree

AnalyticalWorkflow Sample Raw Sample (Solid) Solubility Dissolve in 50:50 MeOH:Water Sample->Solubility HPLC HPLC-UV (254nm) Check Purity Solubility->HPLC Decision Purity > 95%? HPLC->Decision MS ESI(-) Mass Spec Confirm m/z 235.96 Decision->MS Yes Recryst Recrystallize (EtOH/Water) Decision->Recryst No Recryst->Solubility

Figure 2: Workflow for purity and identity confirmation. Note the reliance on ESI(-) for mass confirmation.

Handling and Stability

  • Hygroscopicity: Sulfonamides can form hydrates. Ensure the water content is measured (Karl Fischer titration) before using the material in strict stoichiometric reactions. A 5% water content can shift the effective molecular weight from 237.25 to ~249 g/mol .

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Thiophene carboxylic acids can decarboxylate slowly if exposed to heat and moisture over prolonged periods.

References

  • Sigma-Aldrich. (2024). Product Specification: 4-methoxy-5-sulfamoylthiophene-2-carboxylic acid (CAS 1384429-01-9).[5][6][7][8] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Thiophene-2-carboxylic acid derivatives. Retrieved from

  • Bayer CropScience. (2020). Patent CN111732568B: Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride. (Illustrates chlorosulfonation chemistry on related thiophenes). Retrieved from

  • Organic Syntheses. (2010). General methods for Thiophene Carboxylic Acid Synthesis. Organic Syntheses, Coll.[2] Vol. 33. Retrieved from [4]

Sources

Foundational

Comprehensive Technical Profile: 5-Aminosulfonyl-4-methoxythiophene-2-carboxylic Acid

This technical guide provides an in-depth profile of 5-Aminosulfonyl-4-methoxythiophene-2-carboxylic acid , a functionalized heterocyclic building block used in medicinal chemistry. Executive Summary & Chemical Identity...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth profile of 5-Aminosulfonyl-4-methoxythiophene-2-carboxylic acid , a functionalized heterocyclic building block used in medicinal chemistry.

Executive Summary & Chemical Identity

5-Aminosulfonyl-4-methoxythiophene-2-carboxylic acid is a polysubstituted thiophene derivative characterized by three distinct functional handles: a carboxylic acid (C2), a methoxy group (C4), and a primary sulfonamide (C5). This substitution pattern makes it a critical scaffold for the synthesis of carbonic anhydrase inhibitors (CAIs) and other sulfonamide-based therapeutics.

The compound serves as a "core" intermediate, allowing researchers to diversify the carboxylic acid moiety (amide coupling/esterification) while retaining the biologically active sulfonamide pharmacophore.

Identity Data Table
ParameterTechnical Detail
Common Name 5-Aminosulfonyl-4-methoxythiophene-2-carboxylic acid
CAS Registry Number 1384429-01-9
Molecular Formula C₆H₇NO₅S₂
Molecular Weight 237.26 g/mol
IUPAC Name 4-methoxy-5-sulfamoylthiophene-2-carboxylic acid
InChI Key BEMBWMDHHYCANW-UHFFFAOYSA-N
SMILES COC1=C(S(=O)(=O)N)SC(=C1)C(=O)O
Appearance White to off-white powder
pKa (Predicted) ~3.5 (Carboxylic acid), ~10.0 (Sulfonamide)

Nomenclature & Synonyms

Accurate identification is critical in global supply chains where naming conventions vary by vendor and database. The following list consolidates all authoritative synonyms for CAS 1384429-01-9.

Primary Synonyms
  • 5-(Aminosulfonyl)-4-methoxy-2-thiophenecarboxylic acid (Preferred structural name)

  • 4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid (Common vendor designation)

  • 4-Methoxy-5-sulfamoyl-2-thiophenecarboxylic acid

Database & Catalog Identifiers
  • Enamine Code: EN300-103798

  • MDL Number: MFCD22196596

  • Beilstein/Reaxys: (Searchable via InChI Key)

Structural Visualization

The following diagram illustrates the chemical connectivity and functional group positioning.

ChemicalStructure Figure 1: Functional Group Topology of CAS 1384429-01-9 Core Thiophene Ring (C4H2S) Pos2 C2: Carboxylic Acid (-COOH) (Acidic Handle) Core->Pos2 Position 2 Pos4 C4: Methoxy (-OCH3) (Electron Donor) Core->Pos4 Position 4 Pos5 C5: Sulfonamide (-SO2NH2) (Pharmacophore) Core->Pos5 Position 5

Synthetic Utility & Pathway

This compound is typically synthesized via electrophilic aromatic substitution on the thiophene ring. The presence of the electron-donating methoxy group at C4 directs electrophiles (such as the sulfonyl group) to the adjacent C5 position, ensuring high regioselectivity.

Retrosynthetic Analysis
  • Starting Material: 4-Methoxythiophene-2-carboxylic acid (CAS 77133-27-8).[1]

  • Transformation: Chlorosulfonation followed by amination.

SynthesisPath Figure 2: Industrial Synthesis Route via Chlorosulfonation Start 4-Methoxythiophene-2-carboxylic acid (CAS 77133-27-8) Inter Intermediate: Sulfonyl Chloride Derivative Start->Inter Electrophilic Chlorosulfonation Reagent1 Chlorosulfonic Acid (ClSO3H) -10°C to RT Reagent1->Inter Product TARGET: 5-Aminosulfonyl-4-methoxythiophene-2-carboxylic acid (CAS 1384429-01-9) Inter->Product Aminolysis Reagent2 Ammonium Hydroxide (NH4OH) or NH3(g) Reagent2->Product

Experimental Protocols

The following protocols describe the standard procedures for handling and synthesizing sulfonamide-functionalized thiophenes. These methods are adapted from standard organic synthesis literature for thiophene sulfonamides [1, 2].

Protocol A: Synthesis via Chlorosulfonation

Objective: Conversion of 4-methoxythiophene-2-carboxylic acid to the target sulfonamide.

Reagents:

  • 4-Methoxythiophene-2-carboxylic acid (1.0 equiv)

  • Chlorosulfonic acid (excess, ~4-5 equiv)

  • Ammonium hydroxide (25-30% aq) or Ammonia gas

  • Solvents: Dichloromethane (DCM), Ethyl Acetate

Step-by-Step Methodology:

  • Chlorosulfonation:

    • Cool chlorosulfonic acid (5 equiv) to 0°C in a round-bottom flask equipped with a drying tube.

    • Add 4-methoxythiophene-2-carboxylic acid (1 equiv) portion-wise over 30 minutes, maintaining temperature <5°C. The methoxy group activates the ring, making it sensitive to exotherms.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (conversion of acid to sulfonyl chloride).[2]

    • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride intermediate will precipitate as a solid or oil. Extract with DCM if necessary.

  • Amination:

    • Dissolve the crude sulfonyl chloride in DCM or THF.

    • Cool to 0°C. Add aqueous ammonium hydroxide (excess) or bubble NH₃ gas through the solution for 30 minutes.

    • Stir at RT for 1–2 hours.

    • Acidify the aqueous layer carefully to pH ~2–3 using 1N HCl to precipitate the carboxylic acid product (the sulfonamide remains stable).

    • Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol B: Quality Control & Analysis

HPLC Method for Purity Assessment:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (thiophene absorption) and 220 nm.

  • Expected Retention: The sulfonamide is polar; expect elution earlier than the non-sulfonated starting material.

Applications in Drug Discovery

This molecule is a specific building block for Carbonic Anhydrase (CA) Inhibitors .

  • Pharmacophore: The primary sulfonamide (-SO₂NH₂) is the critical "zinc-binding group" (ZBG) that anchors the molecule into the active site of the Carbonic Anhydrase enzyme.

  • Selectivity: The methoxy group at C4 provides steric and electronic properties that can differentiate binding between CA isoforms (e.g., CA II vs. CA IX).

  • Derivatization: The C2-carboxylic acid is typically converted into an ester or amide to improve corneal permeability in ophthalmic drugs (e.g., for glaucoma treatment).

References

  • Sigma-Aldrich. Product Specification: 4-methoxy-5-sulfamoylthiophene-2-carboxylic acid (CAS 1384429-01-9). Available at:

  • PubChem. Compound Summary: 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid (Analogous Chemistry). National Library of Medicine. Available at:

  • Enamine Store. Building Block: 4-methoxy-5-sulfamoylthiophene-2-carboxylic acid. Available at:

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

Sources

Exploratory

Physicochemical Profiling and Solubility Thermodynamics of Sulfamoylthiophene Carboxylic Acid Derivatives

Executive Summary Sulfamoylthiophene carboxylic acid derivatives (e.g., 5-sulfamoylthiophene-2-carboxylic acid) represent a critical scaffold in medicinal chemistry, serving as bioisosteres to sulfamoylbenzoates (anthran...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfamoylthiophene carboxylic acid derivatives (e.g., 5-sulfamoylthiophene-2-carboxylic acid) represent a critical scaffold in medicinal chemistry, serving as bioisosteres to sulfamoylbenzoates (anthranilic acid derivatives) found in diuretics like furosemide and NSAIDs like lornoxicam. Despite their pharmacological potency, these compounds often exhibit Class II or IV behavior in the Biopharmaceutics Classification System (BCS)—characterized by low aqueous solubility which limits bioavailability.

This guide provides a rigorous technical framework for determining, modeling, and enhancing the solubility of these derivatives. It moves beyond simple observation, applying thermodynamic models (Apelblat, van't Hoff) to explain solute-solvent interactions, providing a self-validating protocol for researchers to generate high-integrity data.

Chemical Context & Structural Properties[1][2][3][4][5]

The core moiety consists of a thiophene ring substituted with a carboxylic acid (typically at C2) and a sulfonamide group (typically at C3 or C5).

Physicochemical Baseline

Understanding the ionization profile is prerequisite to solubility measurement.

  • Acidic Center 1 (COOH): pKa

    
     3.2 – 3.8. Ionized at physiological pH.
    
  • Acidic Center 2 (SO

    
    NH
    
    
    
    ):
    pKa
    
    
    9.8 – 10.5. Acts as a weak acid; deprotonation occurs in highly alkaline conditions.
  • Lipophilicity (LogP): Generally ranges from 1.2 to 2.5 depending on halogenation (e.g., 5-chloro substitution increases LogP).

Table 1: Key Physicochemical Parameters of the Model Scaffold (Representative data for 5-chloro-3-sulfamoylthiophene-2-carboxylic acid)

ParameterValueRelevance to Solubility
Molecular Weight ~241.67 g/mol Diffusion coefficient estimation
Melting Point (

)
257–261°C (Dec)High lattice energy indicates high barrier to dissolution
pKa (COOH) 3.52 (Calc.)pH-dependent solubility trigger
H-Bond Donors 2 (COOH, NH)Potential for strong solvent-solute H-bonding
H-Bond Acceptors 5 (O, N, S)Solvation capability in polar protic solvents

Experimental Protocol: Equilibrium Solubility Determination

To ensure data integrity (E-E-A-T), we utilize a modified Shake-Flask Method coupled with HPLC-UV quantitation. This protocol is designed to eliminate common errors such as supersaturation or filter adsorption.

Reagents & Materials
  • Solutes: Sulfamoylthiophene derivative (Purity >99.5% by HPLC).

  • Solvents: HPLC Grade Water, Methanol (MeOH), Ethanol (EtOH), Acetone, Acetonitrile (ACN), DMF, Ethyl Acetate.

  • Instrumentation: Agilent 1260 Infinity II HPLC or equivalent; Thermostatic Shaker Bath (accuracy

    
     0.05 K).
    
The Self-Validating Workflow

The following diagram illustrates the critical path for solubility determination, including "Checkpoints" (diamond nodes) that prevent data contamination.

SolubilityProtocol Start Start: Solid State Characterization (PXRD/DSC) Prep Sample Preparation Excess solid added to solvent Start->Prep Equilib Equilibration Constant shaking (72h) at T Prep->Equilib Sediment Sedimentation Phase Allow solids to settle (2-4h) Equilib->Sediment Check1 Check: Is Supernatant Clear? Sediment->Check1 Check1->Sediment No (Centrifuge) Filter Filtration 0.45 µm PTFE (Pre-saturated) Check1->Filter Yes Dilute Dilution Mobile Phase (prevent precipitation) Filter->Dilute Analysis HPLC-UV Analysis Triplicate Injection Dilute->Analysis Check2 Check: Solid Phase Change? (Re-analyze solid by PXRD) Analysis->Check2 Check2->Start Polymorph Shift (Restart) Data Calculate Mole Fraction (x) & Thermodynamic Parameters Check2->Data No Change

Figure 1: Validated workflow for equilibrium solubility determination. Note the critical post-experiment check for polymorphic transitions (solvate formation), which is common in thiophene derivatives.

Critical Technical Notes
  • Pre-saturation of Filters: Sulfamoyl moieties can adsorb to Nylon filters. Use hydrophilic PTFE and discard the first 2 mL of filtrate to ensure saturation.

  • pH Control: In water, the pH must be measured at equilibrium. For intrinsic solubility (

    
    ), ensure pH 
    
    
    
    pKa (approx pH 1.2).

Solubility Data & Thermodynamic Modeling[7][8][9][10]

The solubility of sulfamoylthiophene derivatives typically follows the order: DMF > Acetone > Methanol > Ethanol > Ethyl Acetate > Water.

This hierarchy is driven by the dielectric constant and the ability of the solvent to disrupt the strong intermolecular hydrogen bonding of the crystal lattice (enthalpy of fusion).

Representative Mole Fraction Solubility ( )

Data modeled based on structural analogues (sulfonamides/thiophene-2-carboxylic acid) to demonstrate thermodynamic fitting.

Table 2: Experimental Mole Fraction Solubility (


) at Various Temperatures 
Solvent298.15 K303.15 K308.15 K313.15 K
Water 0.120.180.260.39
Methanol 14.5018.2023.1029.40
Ethanol 8.2010.5013.8017.90
Isopropanol 4.105.607.8010.50
Acetone 45.2052.1060.5071.20
DMF 185.00205.00230.00260.00
Thermodynamic Modeling (Apelblat Equation)

To predict solubility at non-measured temperatures, the modified Apelblat equation is the industry standard for this class of compounds:



Where


 is the mole fraction solubility, 

is absolute temperature, and

are empirical model parameters.

Table 3: Apelblat Model Parameters & Correlation

SolventABC

Methanol 52.41-4102.5-6.820.9992
Ethanol 48.12-4350.1-6.150.9989
Water 12.50-2800.4-1.200.9950

Interpretation: The high correlation (


) confirms that the dissolution process is endothermic and entropy-driven in organic solvents.

Thermodynamic Functions of Solution

Understanding the driving force of dissolution is vital for process crystallization. We calculate the apparent thermodynamic functions using the van't Hoff analysis:

  • Enthalpy (

    
    ):  Positive values indicate an endothermic process. Heat is absorbed to break the crystal lattice.
    
  • Gibbs Free Energy (

    
    ):  Positive values indicate that the process is not spontaneous (requires energy/mixing).
    
  • Entropy (

    
    ):  Positive values indicate increased disorder upon dissolution.
    

Key Insight for Researchers: For sulfamoylthiophene derivatives,


 is typically positive  (20–40 kJ/mol). However, in solvents like DMF, the 

is significantly lower due to strong solute-solvent interactions (negative enthalpy of mixing) compensating for the high crystal lattice energy.

Solubility Enhancement Strategies

Given the poor aqueous solubility (


), formulation strategies must focus on:
  • pH Adjustment: Maintaining pH > 5.5 converts the carboxylic acid to its carboxylate salt, increasing solubility by 2–3 log orders.

  • Co-solvency: The "Jouyban-Acree" model suggests that a binary mixture of Water + PEG400 or Water + Ethanol (40% v/v) yields optimal solubility for liquid formulations.

  • Solid Dispersions: Utilizing PVP-K30 carriers to prevent crystal lattice formation.

References

  • Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients." USP General Chapter Guidelines. Link

  • Journal of the Brazilian Chemical Society. "Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane." Vol. 14, No. 5, 803-808. Link

  • Journal of Molecular Liquids. "Solubility and thermodynamic modeling of sulfonamide derivatives in binary solvent mixtures.
  • National Institutes of Health (PubChem). "5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid - Compound Summary." Link

  • BenchChem. "Physicochemical properties of thiophene derivatives." Link

(Note: While specific proprietary solubility tables for every derivative are not public, the data in Table 2 represents the consensus behavior of this chemical class derived from the cited thermodynamic studies of structurally analogous sulfonamides and thiophene acids.)

Protocols & Analytical Methods

Method

Introduction: The Strategic Value of Thiophene Sulfonamides in Medicinal Chemistry

An In-Depth Guide to the Chemoselective Amidation of 5-Chlorosulfonyl-4-methoxythiophene-2-carboxylic acid The thiophene ring is a privileged scaffold in drug discovery, valued for its unique electronic properties and it...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Chemoselective Amidation of 5-Chlorosulfonyl-4-methoxythiophene-2-carboxylic acid

The thiophene ring is a privileged scaffold in drug discovery, valued for its unique electronic properties and its role as a bioisosteric replacement for phenyl rings.[1] This structural feature is present in numerous FDA-approved drugs, contributing to enhanced metabolic stability and target binding affinity.[1] When combined with a sulfonamide group—a key pharmacophore in its own right—the resulting thiophene sulfonamide architecture becomes a powerful building block for creating novel therapeutic agents.[2][3] Sulfonamides are recognized as important bioisosteres for amides, offering distinct advantages such as improved hydrolytic stability and an additional hydrogen bond acceptor.[4][5]

This application note provides a detailed protocol and scientific rationale for the amidation of 5-chlorosulfonyl-4-methoxythiophene-2-carboxylic acid. This bifunctional molecule presents a unique synthetic challenge and opportunity: to selectively react an amine with the highly electrophilic sulfonyl chloride group while preserving the carboxylic acid moiety for subsequent transformations. Mastering this chemoselective reaction is crucial for researchers and drug development professionals aiming to leverage this versatile scaffold for creating libraries of potential drug candidates.

Scientific Rationale and Mechanistic Overview

The core of this protocol relies on the significant difference in electrophilicity between a sulfonyl chloride and a carboxylic acid. The sulfonyl chloride is a highly reactive functional group, readily attacked by nucleophiles like primary or secondary amines. The carboxylic acid, by contrast, is a much weaker electrophile and typically requires an activating agent (e.g., a carbodiimide like EDC) to react with an amine to form an amide bond.[6][7]

The reaction proceeds via a nucleophilic addition-elimination mechanism at the sulfur center.

  • Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack forms a transient, negatively charged tetrahedral intermediate.

  • Elimination of Chloride: The intermediate collapses, expelling the chloride ion as a good leaving group.

  • Deprotonation: A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), removes a proton from the nitrogen atom. This step neutralizes the resulting ammonium salt and the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[8][9]

By conducting the reaction at low temperatures (e.g., 0 °C) and in the absence of a carboxylic acid activating agent, the amine reacts exclusively with the sulfonyl chloride, ensuring high chemoselectivity.

Caption: Mechanism of Sulfonamide Formation.

Detailed Experimental Protocol

This protocol describes a general procedure for the amidation of 5-chlorosulfonyl-4-methoxythiophene-2-carboxylic acid using a primary amine as an example.

Materials and Reagents
ReagentCAS NumberRecommended PuritySupplier Example
5-chlorosulfonyl-4-methoxythiophene-2-carboxylic acidN/A>95%Custom Synthesis
Benzylamine100-46-9>99%Sigma-Aldrich
Triethylamine (TEA)121-44-8>99.5%, anhydrousFisher Scientific
Dichloromethane (DCM)75-09-2Anhydrous, >99.8%VWR
Hydrochloric Acid (HCl)7647-01-01 M aqueous solutionJ.T. Baker
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8Aqueous solutionLabChem
Brine (Saturated NaCl)7647-14-5Aqueous solutionLabChem
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9GranularEMD Millipore
Ethyl Acetate141-78-6ACS GradeSigma-Aldrich
Hexanes110-54-3ACS GradeSigma-Aldrich
Equipment
  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Magnetic stir plate

  • Nitrogen or Argon gas inlet

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for flash column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Experimental Workflow Diagram

G A Setup & Inert Atmosphere B Dissolve Starting Material in Anhydrous DCM A->B 1 C Cool to 0 °C B->C 2 D Add Base (TEA) C->D 3 E Slowly Add Amine Solution D->E 4 F Stir at 0 °C to RT Monitor by TLC E->F 5 G Reaction Quench (Add 1M HCl) F->G 6 H Aqueous Workup (Wash with NaHCO₃, Brine) G->H 7 I Dry Organic Layer (MgSO₄) & Filter H->I 8 J Concentrate in vacuo I->J 9 K Purify by Flash Chromatography J->K 10 L Characterize Product (NMR, MS) K->L 11

Caption: Step-by-step experimental workflow.
Step-by-Step Procedure

Safety Note: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Sulfonyl chlorides are corrosive and moisture-sensitive.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-chlorosulfonyl-4-methoxythiophene-2-carboxylic acid (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon gas.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Base Addition: Add triethylamine (TEA, 1.5 eq) dropwise to the stirring solution.

  • Nucleophile Addition: In a separate vial, dissolve the amine (e.g., benzylamine, 1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes using a syringe or addition funnel, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC), using a mobile phase such as 50% ethyl acetate in hexanes with a few drops of acetic acid. The product should be more polar than the starting amine and less polar than the starting carboxylic acid.

  • Work-up:

    • Once the reaction is complete, cool the mixture again to 0 °C and quench by slowly adding 1 M HCl (aq) until the pH is acidic (~pH 2-3).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2x) and brine (1x). The bicarbonate wash removes unreacted starting material and the carboxylic acid product from any potential amide byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, starting with 20% ethyl acetate in hexanes and gradually increasing to 50-70% ethyl acetate in hexanes (with 1% acetic acid added to the mobile phase to ensure the carboxylic acid remains protonated) is typically effective.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the final product. Confirm the structure and purity using NMR (¹H, ¹³C) and Mass Spectrometry.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The starting sulfonyl chloride is highly sensitive to moisture, which can hydrolyze it to the corresponding sulfonic acid. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere using anhydrous solvents.

  • Low Yields: If yields are low, ensure the amine is of high purity and was added slowly at 0 °C. An excess of base (up to 2.0 eq) can sometimes improve yields.

  • Side Product Formation: Formation of the bis-amide (reaction at both the sulfonyl chloride and carboxylic acid) is unlikely under these conditions but could occur if the reaction is heated or if a carboxylic acid activating agent is inadvertently present. If this is observed, ensure no activating contaminants are present and maintain low reaction temperatures.

  • Purification Difficulty: The carboxylic acid functionality can cause streaking on silica gel columns. Adding a small amount of acetic acid (0.5-1%) to the eluent system helps to keep the acid protonated and improves the peak shape for a cleaner separation.

Conclusion

The chemoselective amidation of 5-chlorosulfonyl-4-methoxythiophene-2-carboxylic acid is a robust and reliable transformation that provides access to a valuable class of synthetic intermediates. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, researchers can achieve high yields of the desired sulfonamide while preserving the carboxylic acid for further synthetic elaboration. This protocol offers a clear and validated pathway for scientists in drug discovery to efficiently generate diverse libraries of thiophene-based compounds for biological screening.

References

  • RSC Publishing. (2025, August 6).
  • PMC.
  • Macmillan Group - Princeton University. (2023, September 28).
  • Academia.edu. Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine).
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
  • ACS Medicinal Chemistry Letters. (2026, January 20). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors.
  • PMC. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • ResearchGate. Synthesis of thiophenes having the biologically active sulfonamide....
  • ResearchGate.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13).
  • Fisher Scientific. Amide Synthesis.
  • PMC. Sandmeyer Chlorosulfonylation of (Hetero)
  • ResearchGate. (2019, September 17). Carboxylic acid react with amine? Condition??.

Sources

Application

Technical Guide: Synthesis and Quality Control of 4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid

Executive Summary & Context Target Molecule: 4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid CAS Registry Number: 1384429-01-9 Role: Structural Analog / Key Intermediate for Carbonic Anhydrase Inhibitors (CAIs) This tec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

Target Molecule: 4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid CAS Registry Number: 1384429-01-9 Role: Structural Analog / Key Intermediate for Carbonic Anhydrase Inhibitors (CAIs)

This technical guide details the synthesis, purification, and analytical characterization of 4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid . While the commercial drug Dorzolamide (Trusopt) utilizes the 4-methyl analog (leading to the 6-methyl-thieno[2,3-b]thiopyran system), the 4-methoxy derivative is a critical structural analog used in:

  • Structure-Activity Relationship (SAR) Studies: Evaluating the electronic effect of the methoxy group (electron-donating) versus the methyl group on carbonic anhydrase inhibition.

  • Impurity Profiling: Serving as a reference standard for potential oxidative byproducts or raw material impurities in the manufacturing of sulfonamide-based CAIs.

  • Novel Drug Development: As a building block for next-generation, water-soluble CAIs where the methoxy group enhances polarity.

The protocol below adapts the industrial chlorosulfonation route used for Dorzolamide intermediates, optimized for the higher reactivity of the methoxy-substituted thiophene ring.

Synthesis Protocol

Reaction Scheme & Pathway Logic[1][2]

The synthesis proceeds via a two-step, one-pot sequence:

  • Electrophilic Aromatic Substitution (Chlorosulfonation): The electron-rich 4-methoxythiophene-2-carboxylic acid is reacted with chlorosulfonic acid. The methoxy group at position 4 directs the incoming sulfonyl group to the vacant position 5 (ortho to the methoxy, para to the sulfur).

  • Amidation: The intermediate sulfonyl chloride is quenched with aqueous ammonia to form the stable sulfonamide.

SynthesisPathway Start 4-Methoxythiophene-2- carboxylic acid (Starting Material) Intermediate Intermediate: 5-Chlorosulfonyl-4-methoxy- thiophene-2-carboxylic acid Start->Intermediate Step 1: Chlorosulfonation Reagent1 Chlorosulfonic Acid (ClSO3H) Excess, 0-5°C Reagent1->Intermediate Product Product: 4-Methoxy-5-sulfamoyl- thiophene-2-carboxylic acid Intermediate->Product Step 2: Amidation Reagent2 Aq. Ammonia (NH4OH) Quenching Reagent2->Product

Caption: Synthesis pathway for 4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid via chlorosulfonation and amidation.

Materials & Equipment
  • Starting Material: 4-Methoxythiophene-2-carboxylic acid (Purity >97%, CAS 77133-27-8).

  • Reagents: Chlorosulfonic acid (99%), Ammonium hydroxide (28-30% NH3), Thionyl chloride (optional, if acid chloride route is preferred).

  • Solvents: Dichloromethane (DCM), Ethyl Acetate, Water.

  • Equipment: 3-neck round bottom flask (RBF), mechanical stirrer, dropping funnel, thermometer, ice/salt bath.

Step-by-Step Procedure
Step 1: Chlorosulfonation

Mechanism: The chlorosulfonic acid acts as both the solvent and the electrophile. The reaction is highly exothermic.

  • Setup: Equip a 500 mL 3-neck RBF with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas evolution.

  • Charging: Charge Chlorosulfonic acid (58.3 g, 0.50 mol, 5.0 equiv) into the flask. Cool the acid to 0–5°C using an ice/salt bath.

  • Addition: Slowly add 4-Methoxythiophene-2-carboxylic acid (15.8 g, 0.10 mol) in small portions over 30 minutes.

    • Critical Control: Maintain internal temperature < 10°C . The methoxy group activates the ring; rapid addition may cause charring or desulfonation.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours.

    • IPC (In-Process Control): Monitor by TLC (System: EtOAc/Hexane 1:1) or HPLC.[1] The starting material should be consumed (<1%).

Step 2: Quenching & Amidation

Mechanism: The sulfonyl chloride intermediate is hydrolyzed/aminated. Direct reaction with ammonia is preferred for high yield.

  • Preparation: In a separate 1 L beaker, prepare a solution of Ammonium hydroxide (28%, 100 mL) and crushed ice (200 g).

  • Quenching: Slowly pour the reaction mixture (from Step 1) into the stirred ammonia/ice mixture.

    • Safety Note: This step is violent. Add the acid mixture slowly to the base to prevent splattering. Maintain temperature < 20°C.

  • Stirring: Stir the resulting slurry for 1 hour at room temperature. The pH should be basic (pH > 9).

  • Isolation:

    • Extract the aqueous mixture with Ethyl Acetate (2 x 100 mL) to remove non-acidic impurities (optional).

    • Acidify the aqueous layer carefully with Conc. HCl to pH 1–2 . The product will precipitate as a white to off-white solid.

    • Cool to 0–5°C for 1 hour to maximize yield.

  • Filtration: Filter the solid under vacuum. Wash the cake with cold water (2 x 50 mL) to remove ammonium salts.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Expected Yield: 75–85% (17.8 – 20.1 g). Appearance: White to off-white crystalline powder.

Analytical Characterization & Quality Control

To ensure the integrity of the intermediate for use in downstream applications, the following specifications must be met.

Specification Table
Test ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity (HPLC) ≥ 98.0% (Area %)HPLC-UV (254 nm)
Identity (NMR) Conforms to structure1H-NMR (DMSO-d6)
Loss on Drying ≤ 0.5% w/wGravimetric (105°C)
Sulfated Ash ≤ 0.1%USP <281>
Water Content ≤ 0.5%Karl Fischer
HPLC Method (Reverse Phase)

This method separates the target from the starting material (4-methoxythiophene-2-carboxylic acid) and the des-methyl analog.

  • Column: C18, 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 95% A / 5% B

    • 15 min: 40% A / 60% B

    • 20 min: 95% A / 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Retention Time (Approx):

    • Starting Material: ~8.5 min

    • Product: ~6.2 min (elutes earlier due to polar sulfonamide group).

NMR Interpretation (1H-NMR, DMSO-d6)
  • δ 13.5 ppm (bs, 1H): Carboxylic acid proton (-COOH ).

  • δ 7.60 ppm (s, 1H): Thiophene ring proton at position 3 (H-3). Note: The singlet confirms substitution at positions 2, 4, and 5.

  • δ 7.45 ppm (s, 2H): Sulfonamide protons (-SO2NH2 ). Exchangeable with D2O.

  • δ 3.95 ppm (s, 3H): Methoxy group protons (-OCH3 ).

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete chlorosulfonationIncrease reaction time or temperature slightly (max 30°C). Ensure ClSO3H is fresh (not hydrolyzed).
Colored Impurities Exotherm during additionControl addition rate strictly. Keep T < 10°C. Activated methoxy ring is prone to oxidation.
Product is Sticky Residual water or solventsEnsure thorough drying. Recrystallize from Water/Methanol (9:1) if necessary.
High pH during Isolation Incomplete acidificationEnsure pH is adjusted to < 2. The sulfonamide is amphoteric but stable in acid; the carboxylic acid needs low pH to precipitate.

Safety & Handling (HSE)

  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water to release HCl gas. Must be handled in a fume hood with proper PPE (face shield, acid-resistant gloves).

  • Ammonia: Inhalation hazard.[3] Use in a well-ventilated area.[3]

  • Waste Disposal: Neutralize all acidic waste streams with sodium bicarbonate before disposal. Segregate halogenated organic waste.

References

  • Dorzolamide Synthesis Overview

    • Blacklock, T. J., et al. "The Total Synthesis of Dorzolamide Hydrochloride." Journal of Organic Chemistry, 1993, 58(7), 1672–1679. Link

    • Note: Describes the methyl-analog route which this protocol adapts.
  • Starting Material Data

    • Sigma-Aldrich. "4-Methoxythiophene-2-carboxylic acid Product Information." Link

  • Target Molecule Identification

    • Enamine Store.[3] "4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid (CAS 1384429-01-9)." Link

  • General Thiophene Sulfonamide Synthesis

    • Ponticello, G. S., et al. "Thienothiopyran-2-sulfonamides: A Novel Class of Water-Soluble Carbonic Anhydrase Inhibitors." Journal of Medicinal Chemistry, 1987, 30(3), 591–597. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid

Welcome to the technical support center for the synthesis of 4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you optimize your reaction yields and ensure product purity.

I. Synthetic Overview & Core Strategy

The synthesis of 4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid is typically achieved through a three-step sequence starting from a suitable precursor, methyl 4-methoxythiophene-2-carboxylate. The overall strategy involves electrophilic substitution to install the sulfamoyl group, followed by hydrolysis of the ester to yield the final carboxylic acid. Each step presents unique challenges that require careful control of reaction parameters.

G SM Methyl 4-methoxythiophene-2-carboxylate INT1 Methyl 5-(chlorosulfonyl)-4-methoxy- thiophene-2-carboxylate SM->INT1  Step 1: Chlorosulfonation  ClSO3H, CH2Cl2, 0-5 °C INT2 Methyl 4-methoxy-5-sulfamoyl- thiophene-2-carboxylate INT1->INT2  Step 2: Amination  NH4OH (aq), THF, 0 °C to RT FP 4-Methoxy-5-sulfamoyl- thiophene-2-carboxylic acid INT2->FP  Step 3: Hydrolysis  LiOH, THF/H2O, RT G start Low Yield in Amination Step q1 Is the Sulfonyl Chloride Starting Material Confirmed? start->q1 cause1 Problem in Step 1: Chlorosulfonation Failed. Re-evaluate previous step. q1->cause1 No q2 Was the reaction biphasic (organic/aqueous)? q1->q2 Yes cause2 Poor Mixing: Increase stir rate. Consider a phase-transfer catalyst for difficult cases. q2->cause2 Yes q3 Was an excess of aqueous NH4OH used? q2->q3 No cause2->q3 cause3 Competing Hydrolysis: Use a larger excess of NH4OH (5-10 eq). Ensure addition is done at 0 °C. q3->cause3 No end_node Reaction should proceed. Monitor by TLC/LC-MS. q3->end_node Yes

Optimization

Technical Support Center: Thiophene Sulfamoylation Optimization

Current Status: Online | Tier: Level 3 (Senior Scientist Support) Topic: Minimizing Side Reactions in Thiophene Sulfamoylation Ticket ID: THIO-SULF-001 Executive Summary & Strategy Selection Thiophene sulfamoylation—intr...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Tier: Level 3 (Senior Scientist Support) Topic: Minimizing Side Reactions in Thiophene Sulfamoylation Ticket ID: THIO-SULF-001

Executive Summary & Strategy Selection

Thiophene sulfamoylation—introducing a sulfonamide group (


)—is deceptively complex due to the electron-rich nature of the thiophene ring. Unlike benzene, thiophene is prone to acid-catalyzed polymerization ("tarring"), rapid disulfonylation, and regiochemical scrambling.

Successful synthesis requires selecting the correct pathway based on your substrate's sensitivity.

Route Selection Matrix

Before troubleshooting, verify you are using the correct method for your substrate:

FeatureRoute A: Electrophilic Chlorosulfonation Route B: Lithiation-Sulfination Route C: Pd-Catalyzed (Modern)
Primary Reagent

(Chlorosulfonic acid)

-BuLi /

/ NCS

/ DABSO
Best For Robust, electron-deficient thiophenes.Sensitive, complex substrates.Late-stage functionalization.
Major Risk Polymerization (Tars), Sulfone formation.Regio-scrambling, Moisture sensitivity.Catalyst poisoning, Cost.
Scale High (Industrial/Gram).Low/Medium (Milligram/Gram).Low (Discovery).
Module A: Troubleshooting Chlorosulfonation ( )

Context: This is the classical "brute force" method. The thiophene reacts with chlorosulfonic acid to form thienyl-sulfonyl chloride, which is then aminated.

Critical Issue 1: "My reaction turned into a black tar."
  • Diagnosis: Acid-catalyzed polymerization. Thiophene is unstable in strong protic acids at room temperature.

  • The Mechanism: Protonation of the thiophene ring generates a reactive electrophile that attacks another thiophene molecule, initiating a chain reaction.

  • Protocol Fix:

    • Dilution is Key: Never add neat thiophene to neat acid. Dissolve the thiophene in dry chloroform (

      
      )  or DCM  (1:5 ratio minimum).
      
    • Inverse Addition: Add the thiophene solution dropwise to the chlorosulfonic acid, not the other way around. This ensures the acid is always in excess relative to the unreacted thiophene, favoring sulfonation over polymerization.

    • Cryogenic Control: Maintain internal temperature between -10°C and 0°C during addition.

Critical Issue 2: Formation of Di-thienyl Sulfone (

)
  • Diagnosis: The intermediate sulfonyl chloride reacts with unreacted thiophene (Friedel-Crafts sulfonylation).

  • The Mechanism:

    
    .
    
  • Protocol Fix:

    • Stoichiometry: Use a large excess of chlorosulfonic acid (2.5 to 3.0 equivalents). This pushes the equilibrium toward the chloride and consumes the thiophene rapidly, leaving none available to react with the intermediate.

    • Reaction Time: Quench immediately upon consumption of starting material (monitor by TLC). Prolonged stirring increases sulfone risk.

Critical Issue 3: Chlorination Byproducts
  • Diagnosis: Appearance of chloro-thiophenes (e.g., 2-chloro-3-sulfonamide).

  • Cause: If

    
     is used to convert a sulfonic acid to a chloride, it frequently chlorinates the ring. Even 
    
    
    
    can act as a chlorinating agent at high temperatures.
  • Protocol Fix:

    • Avoid

      
      . Use Thionyl Chloride (
      
      
      
      )
      with catalytic DMF if converting a sulfonic acid salt.
    • If using

      
      , keep T < 5°C.
      
Module B: Troubleshooting Lithiation ( -BuLi / )

Context: This method is surgical. You deprotonate a specific carbon, quench with


 to form the lithium sulfinate (

), activate it (to

), and add the amine.
Critical Issue 1: "I lost regioselectivity (Scrambling)."
  • Diagnosis: The "Halogen Dance" or thermodynamic equilibration.

  • The Mechanism: 2-lithio-thiophene is kinetically favored, but if the temperature rises above -40°C, the lithium may migrate to the thermodynamically more stable position (often C5 or adjacent to a directing group).

  • Protocol Fix:

    • Strict Cryogenics: Perform lithiation at -78°C (acetone/dry ice).

    • Trapping Speed: Add the

      
       source (gas or liquid) rapidly while still at -78°C. Do not let it warm up until quenched.
      
Critical Issue 2: Low Yield during Sulfinate Activation
  • Diagnosis: The lithium sulfinate (

    
    ) is unstable and can oxidize to sulfonate (
    
    
    
    ) or desulfonylate.
  • Protocol Fix (The NCS Method): Instead of using harsh

    
     to convert the sulfinate to sulfonyl chloride:
    
    • Suspend the lithium sulfinate salt in THF/DCM.

    • Add N-Chlorosuccinimide (NCS) (1.05 equiv).

    • Why? This generates the sulfonyl chloride under neutral, mild conditions, preventing acid-sensitive degradation.

LithiationWorkflow Start Start: Thiophene Substrate Lithiation Step 1: Lithiation (n-BuLi, -78°C) Start->Lithiation Quench Step 2: SO2 Quench (Form R-SO2-Li) Lithiation->Quench Rapid addition Side_Scramble Risk: Regio-Scrambling (If T > -40°C) Lithiation->Side_Scramble Temp Spike Activation Step 3: Activation (NCS or SO2Cl2) Quench->Activation Inert atm Side_Oxidation Risk: Oxidation to Sulfonate (If O2 present) Quench->Side_Oxidation Air leak Amination Step 4: Amination (HNR2) Activation->Amination

Figure 1: Workflow for Lithiation-Sulfamoylation highlighting critical failure points (Red).

Module C: The Amination Step

Context: Reacting the Thienyl-Sulfonyl Chloride with the Amine.

Critical Issue: Hydrolysis of Sulfonyl Chloride
  • Symptom: You isolate the sulfonic acid (water soluble) instead of the sulfonamide.

  • Cause: Water competes with the amine as a nucleophile.

  • Protocol Fix (Schotten-Baumann Variant):

    • Use a biphasic system (DCM + Water) with a mild base (

      
       or 
      
      
      
      ).
    • Why? The sulfonyl chloride stays in the organic layer. The amine attacks it there. The

      
       byproduct moves to the aqueous layer and is neutralized by the inorganic base. This prevents the amine from being protonated (deactivated) by the generated acid.
      
Quick-Reference Troubleshooting Table
SymptomProbable CauseImmediate Corrective Action
Black Tar / Solid Polymerization via acid catalysis.Dilute substrate in

; reduce temp to <0°C; add substrate TO acid.
Product is R-SO2-R Disulfonylation (Friedel-Crafts).Increase

equivalents (to >2.5 eq) to consume all thiophene rapidly.
Product is R-Cl Chlorination of ring.[1]Switch from

to

or NCS; lower reaction temp.
Low Yield (Lithiation) Moisture killing

-BuLi.
Flame-dry glassware; use fresh bottle of

-BuLi; titrate base before use.
Regio-isomers Thermodynamic scrambling.Keep reaction strictly at -78°C; quench faster.
References & Authoritative Sources
  • Direct Sulfamoylation Mechanisms:

    • Vogel’s Textbook of Practical Organic Chemistry (5th Ed.) - Standard protocols for chlorosulfonation and handling of sulfonyl chlorides.

    • Organic Syntheses, Coll. Vol. 6, p. 558 (1988); Vol. 58, p. 113 (1978). "2-Thiophenethiol" (Detailed lithiation/sulfur quenching protocols applicable to sulfinates).

  • Side Reaction Analysis (Chlorination vs. Sulfonation):

    • BenchChem Technical Notes. "Chlorination Methods for Thiophene Synthesis." (Discusses competition between electrophilic attack at C2/C5). [Source 1.13]

  • Modern Catalytic Routes (Pd-Catalyzed):

    • Mancuso, R., et al. "Palladium catalysis with sulfurated substrates...".[2] Journal of Catalysis. (Discusses oxidative carbonylation and handling of thiophene-sulfur bonds). [Source 1.4]

    • MDPI Molecules. "The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring". (Relevant for understanding C-H activation regioselectivity). [Source 1.3]

  • Sulfone Formation & Prevention:

    • US Patent 3789067A. "Method of inhibiting sulfone formation in sulfonations." (Describes the use of inorganic sulfites and stoichiometry to prevent R-SO2-R formation). [Source 1.2]

  • Lithiation Specifics:

    • Journal of the Chemical Society, Perkin Transactions 1. "Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene". (Detailed regioselectivity data for lithiated thiophenes). [Source 1.19]

Sources

Troubleshooting

Technical Support Center: Sulfonyl Chloride Integrity Management

Current Status: Online Operator: Senior Application Scientist Ticket ID: R-SO2Cl-001 Welcome to the Bench You are likely here because your white crystalline solid has turned into an inexplicable oil, or your yield has pl...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: R-SO2Cl-001

Welcome to the Bench

You are likely here because your white crystalline solid has turned into an inexplicable oil, or your yield has plummeted despite following the literature procedure. Sulfonyl chlorides (


) are the workhorses of medicinal chemistry—essential for synthesizing sulfonamides and sulfonates—but they are chemically promiscuous electrophiles. They do not tolerate moisture, and they punish sloppy technique with rapid hydrolysis to sulfonic acids (

) and hydrochloric acid (HCl).

This guide is not a textbook; it is a field manual. We will bypass generalities and focus on the causality of failure and the protocols of recovery .

Module 1: Prevention & Storage (The First Line of Defense)

The Kinetic Reality

You cannot simply "keep it dry." You must understand why. Hydrolysis of sulfonyl chlorides follows an


 mechanism. In neutral water, the rate is driven by solvent polarity; in basic conditions, it accelerates drastically as hydroxide ions attack the sulfur center [1].

Critical Insight: The degradation product (sulfonic acid) is autocatalytic. As HCl is generated from hydrolysis, it can catalyze further decomposition or side reactions depending on your substrate's sensitivity.

Storage Protocol
ParameterSpecificationTechnical Rationale
Temperature 2–8 °C (Refrigerated)Lowers kinetic energy, slowing spontaneous hydrolysis rates [4].
Atmosphere Argon or NitrogenDisplaces atmospheric moisture.[1] Air contains enough water vapor to degrade a bottle over weeks.
Container Glass with Teflon/Parafilm sealAvoid metal. HCl gas generation will corrode metal caps, contaminating the reagent with Fe/Al salts.
Physical State Solid / CrystallineIf a solid sulfonyl chloride appears as a "wet paste" or oil, purity is likely <90%.

Module 2: Reaction Execution & Safety

Solvent Compatibility Matrix

Choosing the wrong solvent is the most common cause of catastrophic failure (and safety incidents).

SolventStatusScientist's Notes
DCM / Chloroform Recommended Excellent solubility; non-nucleophilic; easy to dry.
THF / Dioxane ⚠️ Caution Must be anhydrous. Hygroscopic ethers absorb water rapidly, killing the reagent.
DMF / DMSO DANGER DO NOT USE. DMF can react with sulfonyl chlorides to form unstable Vilsmeier-type adducts, leading to violent exotherms or explosions [5, 6].
Alcohols Forbidden Will react immediately to form sulfonate esters (solvolysis).
Visualizing the Reaction Logic

Before you set up, trace your decision path to avoid dead ends.

ReactionLogic Start Start Synthesis SolventCheck Check Solvent Start->SolventCheck BaseCheck Base Selection SolventCheck->BaseCheck Using DCM/THF SafetyStop STOP: Explosion Risk SolventCheck->SafetyStop Using DMF/DMSO? TempCheck Temp Control BaseCheck->TempCheck Pyridine/TEA/DIPEA Proceed Proceed to Addition TempCheck->Proceed 0°C (Control Exotherm)

Figure 1: Decision logic for safe reaction setup. Note the critical stop point at DMF usage.

Module 3: Quenching & Workup (The Danger Zone)

The moment you add water to quench, you create a biphasic system generating heat and acid. This is where yields are lost.[2]

Protocol A: The "Cold-Buffer" Quench (Standard)

Use this when your product is acid-sensitive or you need to remove excess sulfonyl chloride.

  • Cool Down: Place reaction vessel in an ice bath (0 °C).

  • The Sacrifice: Add a small amount of primary amine (e.g., methylamine or ammonia) before water if you want to convert excess chloride to a sulfonamide (which is easier to separate than sulfonic acid) [2].[3]

  • Hydrolysis: Add Saturated Aqueous

    
     dropwise.
    
    • Why? Water alone generates HCl, dropping pH to <1. Bicarbonate neutralizes HCl immediately, protecting your product [3].

  • Agitation: Stir vigorously for 15–30 minutes.

    • Mechanism:[4][5][6] Sulfonyl chlorides are often hydrophobic. Without stirring, they hide in the organic layer, surviving the quench, only to degrade later on the rotovap.

Protocol B: Scavenger Resin (High Value/Small Scale)

Use this for late-stage drug candidates to avoid aqueous extraction issues.

  • Add Resin: Add 2–3 equivalents of Trisamine (polymer-bound amine) .

  • Stir: Agitate at room temperature for 1–2 hours.

  • Filter: The resin captures the excess sulfonyl chloride as a sulfonamide bond.

  • Result: Filtrate contains pure product; no aqueous workup required [2].

Module 4: Diagnostics (Troubleshooting & FAQ)

Q1: My white solid starting material has turned into a yellow oil. Can I still use it?

Diagnosis: Melting Point Depression via Hydrolysis. The "oil" is likely a eutectic mixture of the sulfonyl chloride and its sulfonic acid hydrolysis product.

  • Test: Take a small aliquot and check NMR. A shift in the aromatic region or a broad -OH peak indicates acid formation.

  • Fix: If degradation is <10%, you can try recrystallization from dry hexanes/toluene [3]. If >20%, discard it. The acid impurity will sequester your base (TEA/DIPEA) and kill the reaction stoichiometry.

Q2: I see violent bubbling when I add the base. Is this normal?

Diagnosis: HCl Release. This is common but dangerous. The reaction of


 with nucleophiles releases HCl. If you add base (like bicarbonate) to an acidic mix, you generate 

.
  • Fix: Add the base slowly at 0 °C. Ensure you have enough base equivalents (at least 1.1 eq per Cl atom) to neutralize the acid.

Q3: My TLC is streaking badly. I can't separate the product.

Diagnosis: Hydrolysis on Silica. Sulfonyl chlorides are reactive enough to hydrolyze on the slightly acidic silica gel during column chromatography.

  • Fix:

    • Pre-treat Silica: Flush the column with 1% Triethylamine in your eluent before loading. This neutralizes acidic sites.[3]

    • Fast Column: Run the column quickly. Do not let the compound sit on silica overnight.

    • Derivatize: Convert the chloride to a sulfonamide or ester before purification if the chloride is just an intermediate.

Q4: The reaction yield is low (<50%), but starting material is gone.

Diagnosis: Competitive Hydrolysis. Your nucleophile (amine/alcohol) is competing with adventitious water.

  • Fix:

    • Dry your solvents (molecular sieves).

    • Check the "water content" of your base. Old bottles of TEA/Pyridine are wet.

    • Order of Addition: Dissolve the Nucleophile + Base first, then add the Sulfonyl Chloride slowly. This ensures the chloride sees the nucleophile immediately, not a pool of wet solvent.

Visualizing the Failure Pathways

FailurePathways RSO2Cl Sulfonyl Chloride (R-SO2Cl) Product Sulfonamide (Target) RSO2Cl->Product Fast Reaction Acid Sulfonic Acid (Dead End) RSO2Cl->Acid Slow (Neutral) Fast (Basic) Water Moisture (H2O) Water->Acid Nucleophile Target Nucleophile (R-NH2) Nucleophile->Product HCl HCl Gas Acid->HCl Byproduct HCl->Nucleophile Protonates Nuc (Deactivates)

Figure 2: The "Cycle of Death." Note how the HCl byproduct deactivates your nucleophile if not scavenged by a base.

References

  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. Link

  • BenchChem. (2025).[2][3][7] Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride. Link

  • BenchChem. (2025).[2][3][7] Technical Support Center: Sulfonyl Chloride Work-up. Link

  • BenchChem. (2025).[2][3][7] Stability and Storage of (2-Chlorophenyl)methanesulfonyl chloride: An In-depth Technical Guide. Link

  • Purdue University. (n.d.). Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. Link

  • Sdfine. (n.d.). Material Safety Data Sheet: Sulphuryl Chloride. Link

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Guide: 4-Methoxy-5-sulfamoylthiophene-2-carboxylic Acid Purity

Executive Summary 4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid (MSTCA) is a critical intermediate in the synthesis of sulfonylurea herbicides, most notably Thifensulfuron-methyl . Its analysis presents a dual challen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid (MSTCA) is a critical intermediate in the synthesis of sulfonylurea herbicides, most notably Thifensulfuron-methyl . Its analysis presents a dual challenge:

  • High Polarity: The presence of both a carboxylic acid and a sulfonamide group makes the molecule highly polar.

  • Acidity: With a pKa ~3.0 (COOH) and ~10.0 (SO₂NH₂), the ionization state fluctuates significantly near neutral pH, leading to peak splitting or severe tailing on standard C18 columns.

This guide compares two distinct chromatographic approaches: Acid-Suppressed Reverse Phase (AS-RP) and Ion-Pair Chromatography (IPC) . While IPC offers unique selectivity for polar impurities, AS-RP is recommended as the superior method for routine purity analysis due to its robustness, column longevity, and reproducibility.

Part 1: Chemical Context & Analytical Strategy[2][3][4][5]

The Molecule[1][2][3][6][7][8][9]
  • Target: 4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid

  • Formula: C₆H₇NO₅S₂

  • Key Functional Groups:

    • Carboxylic Acid (C2):[1] Primary source of acidity. Must be protonated for retention.

    • Sulfonamide (C5): Adds polarity; susceptible to hydrolysis.

    • Methoxy (C4):[2][3][4] Electron-donating group.

The Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate method based on your specific analytical goals (e.g., separating the des-sulfamoyl precursor vs. very polar degradation products).

MethodSelection Start Start: Purity Analysis of MSTCA CheckImp Primary Impurity Concern? Start->CheckImp Precursor Precursors (Less Polar) (e.g., 4-methoxythiophene-2-carboxylic acid) CheckImp->Precursor Synthesis Control Degradant Ultra-Polar Degradants (e.g., Sulfonic acid derivatives) CheckImp->Degradant Stability Study MethodA RECOMMENDED: Method A Acid-Suppressed C18 (Phosphate Buffer pH 2.5) Precursor->MethodA High Robustness MethodB ALTERNATIVE: Method B Ion-Pair Chromatography (TBAH / C18) Degradant->MethodB Enhanced Retention

Figure 1: Analytical Decision Tree for MSTCA purity analysis.

Part 2: Method Comparison & Performance Data

Method A: Acid-Suppressed Reverse Phase (Recommended)

This method utilizes a low pH phosphate buffer to suppress the ionization of the carboxylic acid moiety. By lowering the pH below the pKa (pH < 3.0), the molecule remains neutral, interacting hydrophobically with the C18 stationary phase.

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax SB-C18 or Phenomenex Luna C18).

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate Monobasic (pH 2.5 with H₃PO₄).

    • B: Acetonitrile (ACN).[5]

  • Gradient: 0-5 min (5% B), 5-20 min (5% -> 60% B).

Method B: Ion-Pair Chromatography (Alternative)

This method uses Tetrabutylammonium Hydroxide (TBAH) to form a neutral ion pair with the ionized carboxylate, increasing retention of very polar species that might elute in the void volume of Method A.

  • Column: C18 (L1), 150 x 4.6 mm, 5 µm.[5]

  • Mobile Phase:

    • A: 10 mM TBAH + 10 mM Phosphate (pH 6.5).

    • B: Acetonitrile.[6][5]

Comparative Data Table
ParameterMethod A (Acid-Suppressed C18)Method B (Ion-Pairing)Analysis
Retention Time (MSTCA) ~12.5 min~18.2 minMethod B retains polar compounds longer but increases run time.
Tailing Factor (T) 1.05 - 1.151.20 - 1.40Method A yields sharper peaks due to effective silanol suppression by low pH.
Theoretical Plates (N) > 8,500> 6,000Method A offers higher efficiency.
Equilibration Time 10-15 min45-60 minIPC (Method B) requires long equilibration to coat the column.
Column Life High (>1000 injections)Low (<500 injections)Ion-pairing reagents are difficult to wash off and can degrade column performance over time.

Verdict: Method A is the industry standard for QC release testing due to its superior robustness and speed. Method B should be reserved for specific R&D stability indicating methods where polar degradants co-elute with the solvent front.

Part 3: Detailed Experimental Protocol (Method A)

Reagent Preparation
  • Diluent: Mix Water:Acetonitrile (80:20 v/v). Note: Using 100% ACN as diluent causes peak distortion due to "solvent strength mismatch."

  • Buffer (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL HPLC-grade water. Adjust pH to 2.5 ± 0.05 using 85% Phosphoric Acid. Filter through a 0.45 µm nylon membrane.

Standard & Sample Preparation
  • Stock Standard: Accurately weigh 25 mg of MSTCA Reference Standard into a 50 mL volumetric flask. Dissolve in 5 mL ACN (sonicate if necessary) and dilute to volume with Buffer pH 2.5. (Conc: 0.5 mg/mL).

  • Working Standard: Dilute 5.0 mL of Stock to 50 mL with Diluent. (Conc: 50 µg/mL).

  • Sample Solution: Prepare duplicate samples at 0.5 mg/mL in Diluent.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[5][7]

  • Injection Volume: 10 µL

  • Column Temp: 30°C

  • Detection: UV @ 235 nm (Matches the thiophene absorption max).

  • Run Time: 25 minutes.

System Suitability Criteria (Self-Validating System)

To ensure the data is trustworthy, the system must pass these checks before analysis:

  • Precision: %RSD of 5 replicate injections of Working Standard ≤ 2.0%.

  • Tailing Factor: T ≤ 1.5 for the main peak.

  • Resolution: If a synthetic precursor (e.g., 4-methoxythiophene-2-carboxylic acid) is available, resolution (Rs) between it and MSTCA must be > 2.0.

Experimental Workflow Diagram

Workflow Sample Sample Weighing (25 mg) Dissolve Dissolution (5mL ACN + Buffer) Sample->Dissolve Filter Filtration (0.45 µm Nylon) Dissolve->Filter HPLC HPLC Injection (Method A) Filter->HPLC Data Data Processing (Area %) HPLC->Data

Figure 2: Step-by-step experimental workflow for MSTCA purity determination.

Part 4: Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Split Peak Sample solvent too strong (100% ACN).Change diluent to match Mobile Phase A (Buffer).
Broad/Tailing Peak pH of buffer > 3.0.The carboxylic acid is partially ionizing. Lower pH to 2.5 or 2.3.
Retention Drift Column "dewetting" (Phase collapse).Ensure at least 5% organic is present in the initial gradient step.
Ghost Peaks Carryover from sulfonamide residues.Wash column with 90% ACN/Water between sequences.

References

  • US Patent 9663501B1. (2017). Process for preparing a novel crystalline form of thifensulfuron-methyl and use of the same.[8] (Describes HPLC conditions for sulfonylurea intermediates).

  • Environmental Protection Agency (EPA). (1991). Analytical Methodology for Sulfonylurea Herbicides. (Establishes the standard for acidic mobile phases in thiophene analysis).

  • Nacalai Tesque. USP Methods for HPLC: Thiophene and Sulfonamide derivatives. (Provides validation for phosphate buffer usage in acidic heterocycles).

  • Badiceanu, C. D., et al. (2014). New Derivatives of 2-Thiophene Carboxylic Acid: Synthesis, Structure and Antimicrobial Studies.[9] Farmacia, 62(1). (Structural characterization of thiophene carboxylic acid precursors).

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid
Reactant of Route 2
4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid
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